molecular formula C6H7F3N4 B1311798 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-21-3

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1311798
CAS RN: 486460-21-3
M. Wt: 192.14 g/mol
InChI Key: FMTDZGCPYKWMPT-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a heterocyclic compound . It’s a derivative of [1,2,4]triazolo[4,3-A]pyrazine, which has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-A]pyrazine derivatives involves the design and synthesis of a series of novel compounds, evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . The synthesis process involves aromatic nucleophilic substitution .

Scientific Research Applications

Cancer Research and Treatment

Triazoles, including compounds like 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine, are explored for their potential as cancer prevention agents. They work by reducing or eliminating free radicals, thus protecting cells against oxidative injury .

Antiproliferative Activities

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been synthesized and evaluated for their inhibition of c-Met/VEGFR-2 kinase and antiproliferative activities against various cell lines in vitro. This suggests potential applications in developing treatments for diseases characterized by abnormal cell proliferation .

Pharmaceutical Synthesis

The compound’s structural motif is valuable in pharmaceutical synthesis. For example, a method has been developed for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles using related starting materials . This indicates that our compound could be used in similar synthetic pathways.

Biological Evaluation

The biological activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives is an area of active research. These compounds are designed and synthesized to be evaluated for various biological activities which could lead to new drug discoveries .

Kinase Inhibition

As part of drug discovery efforts, [1,2,4]triazolo[4,3-a]pyrazine derivatives are investigated for their ability to inhibit specific kinases involved in disease processes .

Antioxidant Properties

The antioxidant properties of triazoles make them candidates for research into treatments for diseases caused by oxidative stress .

properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTDZGCPYKWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436426
Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
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Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

CAS RN

486460-21-3
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine
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Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)
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Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine (1.60 g) in methanol (20 mL) was added a catalytic amount of Pd/C. The suspension was stirred under H2 for 5 h, and then filtered. The filtrate was concentrated in vacuo to give a residue, which was used for next step without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-α]pyrazine (540 mg, 2.87 mmol, from Step A) was hydrogenated under atmospheric hydrogen with 10% Pd/C (200 mg) as a catalyst in ethanol (10 mL) at ambient temperature for 18 h. Filtration through Celite followed by concentration gave a dark colored oil. Dichloromethane was added to the above oil and the insoluble black precipitate was filtered off. Concentration of the filtrate gave the title compound as an oil (495 mg). 1H NMR (500 MHz, CDCl3) δ 2.21 (br, 1H), 3.29 (t, 2H, J=5.5 Hz), 4.09 (t, 2H, J=5.5 Hz), 4.24 (s, 2H). LC/MS (M+1) 193.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 3
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 4
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 5
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 6
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

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